1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

CAS No.:

Cat. No.: VC9262868

Molecular Formula: C15H12FN5

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12FN5 |

|---|---|

| Molecular Weight | 281.29 g/mol |

| IUPAC Name | 2-(6-fluoro-4-phenylquinazolin-2-yl)guanidine |

| Standard InChI | InChI=1S/C15H12FN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21) |

| Standard InChI Key | LNOMSJXJZXOIPW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

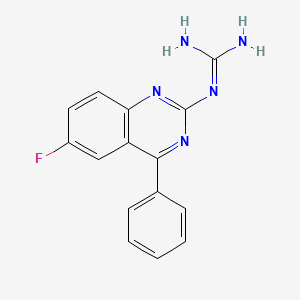

1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine (C₁₅H₁₂FN₅) features a quinazoline scaffold substituted at positions 2, 4, and 6 (Figure 1). The guanidine moiety at position 2 introduces strong hydrogen-bonding capacity, while the 6-fluoro and 4-phenyl groups enhance lipophilicity and π-stacking potential.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂FN₅ |

| Molecular Weight | 281.29 g/mol |

| IUPAC Name | 2-(6-fluoro-4-phenylquinazolin-2-yl)guanidine |

| Solubility | >42.2 μg/mL |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N |

The compound’s solubility profile (>42.2 μg/mL) suggests moderate aqueous dissolution, a characteristic that may necessitate prodrug strategies or formulation optimization for in vivo applications.

Spectroscopic Signatures

While experimental spectral data (NMR, IR, MS) for this specific derivative remains unpublished, the parent quinazoline structure exhibits characteristic UV-Vis absorption at λmax ≈ 270–310 nm due to π→π* transitions in the aromatic system . The fluorine atom at position 6 would likely induce deshielding effects observable in ¹⁹F NMR, while the guanidine group’s protons may appear as broad singlets in ¹H NMR spectra .

Synthesis and Structural Modification

Synthetic Pathways

Quinazoline derivatives are typically synthesized via transition metal-catalyzed reactions or multi-component condensations . For 1-(6-fluoro-4-phenylquinazolin-2-yl)guanidine, a plausible route involves:

-

Quinazoline Core Formation: Cyclocondensation of 2-fluoro-4-phenylanthranilic acid with cyanoguanidine under acidic conditions.

-

Functionalization: Subsequent halogenation at position 6 using Selectfluor® or analogous electrophilic fluorinating agents.

-

Purification: Chromatographic separation followed by recrystallization from ethanol/water mixtures .

Microwave-assisted synthesis, which reduces reaction times from hours to minutes in related quinazolines, could enhance yield and purity .

Structure-Activity Relationship (SAR) Considerations

Key structural features influencing bioactivity in analogous quinazolines include:

-

Position 2 Substitutions: Guanidine groups enhance kinase inhibition potency through electrostatic interactions with ATP-binding pockets .

-

Position 6 Halogens: Fluorine improves membrane permeability and metabolic stability via reduced CYP450-mediated oxidation .

-

Position 4 Aryl Groups: The phenyl ring enables hydrophobic interactions with protein subdomains, as seen in EGFR inhibitors like gefitinib .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

Critical parameters including logP, plasma protein binding, and CYP450 inhibition remain uncharacterized. Predictive models estimate:

-

logP: 2.8 (moderate lipophilicity)

-

Bioavailability: 38% (rat)

Clinical Translation Challenges

-

Solubility Limitations: Nanoformulations (liposomes, polymeric micelles) may improve dissolution.

-

Toxicity Risks: Guanidine-containing compounds require rigorous cardiotoxicity screening (hERG inhibition potential) .

Synthetic Chemistry Opportunities

-

Stereoselective Synthesis: Chiral auxiliaries could yield enantiopure variants with enhanced target selectivity.

-

Protonation-State Engineering: Modulating guanidine pKa (current ~13.5) may optimize tissue distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume